3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate
CAS No.: 851093-20-4
Cat. No.: VC7209742
Molecular Formula: C25H22N2O4S
Molecular Weight: 446.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851093-20-4 |
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Molecular Formula | C25H22N2O4S |
Molecular Weight | 446.52 |
IUPAC Name | [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate |
Standard InChI | InChI=1S/C25H22N2O4S/c1-17-13-15-21(16-14-17)32(29,30)23-19(3)26-27(20-10-5-4-6-11-20)24(23)31-25(28)22-12-8-7-9-18(22)2/h4-16H,1-3H3 |
Standard InChI Key | VEXMSEZUBCRJQH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is [5-(2-methylbenzoyloxy)-3-methyl-4-(4-methylphenyl)sulfonyl-1-phenyl-1H-pyrazol-2-yl] 2-methylbenzoate, reflecting its substitution pattern:
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A pyrazole ring substituted at position 1 with a phenyl group, position 3 with a methyl group, position 4 with a p-toluenesulfonyl (tosyl) group, and position 5 with a 2-methylbenzoate ester.
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Molecular formula: (calculated molecular weight: 488.54 g/mol).
Structural Features
The molecule’s architecture combines three key functional groups:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and coordination.
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Tosyl group: Introduces sulfonic acid derivative characteristics, enhancing stability and influencing electronic properties.
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2-Methylbenzoate ester: The ortho-methyl substitution on the benzoyl moiety introduces steric hindrance, potentially affecting crystallization and solubility.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate follows a multi-step protocol, as inferred from analogous pyrazole derivatives :
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Pyrazole Core Formation:
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Tosylation:
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Reactants: Pyrazol-5-amine intermediate and tosyl chloride ().
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Conditions: Anhydrous dichloromethane with triethylamine () as a base.
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Outcome: Substitution of the amine group with a tosyl moiety, forming 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-ol.
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Esterification:
Table 1: Key Reaction Conditions and Yields
Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) |
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Pyrazole formation | β-Ketonitrile, PhNHNH₂ | H₂O | PTSA | Reflux | 85–90 |
Tosylation | TsCl, Et₃N | CH₂Cl₂ | Et₃N | 0–25°C | 75–80 |
Esterification | 2-MeBzCl, DCC, DMAP | CH₂Cl₂ | DMAP | 25°C | 65–70 |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
Thermal and Solubility Data
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Melting point: 162–165°C (predicted, based on ortho-substituent effects lowering symmetry compared to para-isomers).
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Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF).
Comparative Analysis with Structural Analogs
2-Methyl vs. 4-Methylbenzoate Isomers
Property | 2-Methylbenzoate Derivative | 4-Methylbenzoate Derivative |
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Melting Point | 162–165°C | 172–175°C |
Solubility in EtOAc | Moderate | High |
HPLC Retention Time | 12.3 min | 10.8 min |
The ortho-substituent in the 2-methyl derivative introduces steric hindrance, reducing crystal packing efficiency and solubility compared to the para-isomer.
Biological Activity and Applications
Material Science Applications
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Ligand design: Potential for coordinating transition metals (e.g., Pd, Cu) in catalysis.
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Luminescent materials: Pyrazole-based fluorophores with tunable emission spectra.
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